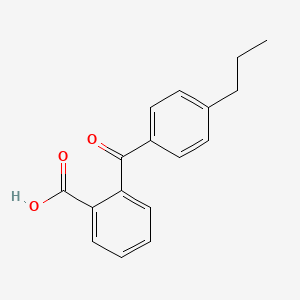![molecular formula C9H10FNO2 B7815824 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate](/img/structure/B7815824.png)
2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate is a chemical compound characterized by its unique structure, which includes a fluorine atom and a methyl group attached to a phenyl ring, forming part of an azaniumyl group. This compound is of interest in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate typically involves the reaction of 2-fluoro-4-methylphenol with acetic anhydride in the presence of a strong base such as sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of different substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, the compound is utilized in the study of enzyme mechanisms and inhibition. It serves as a probe to understand the interaction between enzymes and substrates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate exerts its effects involves its interaction with specific molecular targets. The fluorine atom and the azaniumyl group play crucial roles in these interactions, affecting the compound's binding affinity and reactivity. The pathways involved include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparación Con Compuestos Similares
2-Fluoro-4-methylphenol
2-Fluoro-4-methylaniline
4-Fluoro-2-methylphenol
Uniqueness: 2-[(2-Fluoro-4-methylphenyl)azaniumyl]acetate stands out due to its azaniumyl group, which is not present in the other similar compounds. This group imparts unique chemical properties and reactivity, making it distinct in its applications and behavior.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-[(2-fluoro-4-methylphenyl)azaniumyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6-2-3-8(7(10)4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICLGIBFAEZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[NH2+]CC(=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
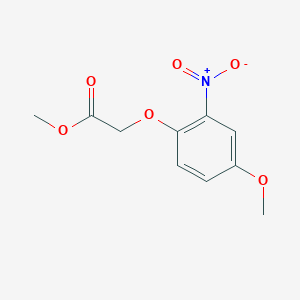

![Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate](/img/structure/B7815757.png)
![2-{[3-(Trifluoromethyl)benzyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B7815760.png)
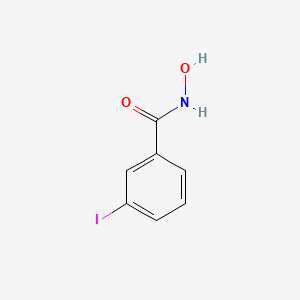
![Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B7815776.png)
![2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B7815777.png)

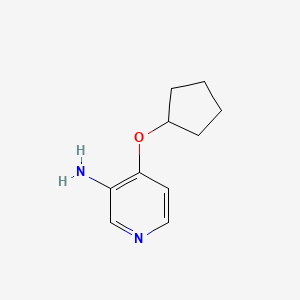
![2-[(4-Aminophenyl)methylamino]-acetamide](/img/structure/B7815803.png)
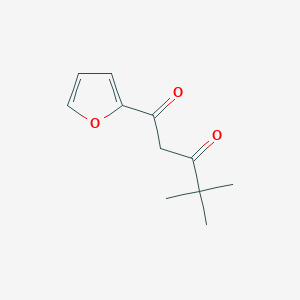
![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)
